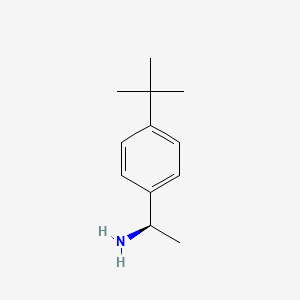

(R)-1-(4-tert-butylphenyl)ethanamine

Descripción general

Descripción

®-1-(4-tert-butylphenyl)ethanamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-tert-butylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of ®-1-(4-tert-butylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. Another approach involves the reductive amination of 4-tert-butylbenzaldehyde with an amine source in the presence of a reducing agent.

Industrial Production Methods: Industrial production of ®-1-(4-tert-butylphenyl)ethanamine may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and minimizing side reactions .

Análisis De Reacciones Químicas

Types of Reactions: ®-1-(4-tert-butylphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or imine.

Reduction: Reduction reactions can convert the compound back to its amine form from its oxidized derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like nitric acid, halogens, and sulfuric acid are used for electrophilic aromatic substitution reactions.

Major Products Formed:

Oxidation: Formation of ®-1-(4-tert-butylphenyl)ethanone.

Reduction: Regeneration of ®-1-(4-tert-butylphenyl)ethanamine from its oxidized forms.

Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction.

Aplicaciones Científicas De Investigación

®-1-(4-tert-butylphenyl)ethanamine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of ®-1-(4-tert-butylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparación Con Compuestos Similares

®-1-(4-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a tert-butyl group.

®-1-(4-ethylphenyl)ethanamine: Contains an ethyl group in place of the tert-butyl group.

®-1-(4-isopropylphenyl)ethanamine: Features an isopropyl group instead of the tert-butyl group.

Uniqueness: ®-1-(4-tert-butylphenyl)ethanamine is unique due to the steric hindrance and electronic effects imparted by the bulky tert-butyl group. This can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from its analogs .

Actividad Biológica

(R)-1-(4-tert-butylphenyl)ethanamine, also known as (R)-4-tert-butyl-1-phenylethanamine, is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 177.29 g/mol. The compound features a tert-butyl group attached to a phenyl ring, contributing to its hydrophobic characteristics and influencing its interaction with biological targets. The presence of the chiral center at the ethanamine moiety allows for distinct pharmacological properties between its enantiomers.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Research indicates that it may modulate dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions. The tert-butyl group enhances the compound's binding affinity to various receptors and enzymes, influencing its selectivity toward specific biological targets.

Antifungal Activity

A significant area of research has focused on the antifungal properties of this compound. Studies have shown that it exhibits inhibitory effects against several fungal strains, including Cryptococcus neoformans and Trichophyton mentagrophytes. These effects suggest that the compound may disrupt fungal cell metabolism or integrity, potentially through interference with specific cellular pathways .

Antibacterial Activity

While primarily noted for its antifungal properties, this compound also demonstrates antibacterial activity. It has been evaluated against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The structure-activity relationship studies indicate that modifications to the phenyl ring can enhance antibacterial efficacy, highlighting the importance of substituent groups in determining biological activity .

Case Studies

- Hypolipidemic Effects : A study utilizing Zucker fatty rats assessed the hypolipidemic effects of this compound compared to its enantiomer (S)-1-(4-tert-butylphenyl)ethanamine. The results indicated that both compounds significantly reduced plasma triglyceride (TG) and phospholipid (PL) levels over a seven-day period, with the S-enantiomer exhibiting more pronounced effects .

- In Vivo Studies : In vivo testing demonstrated that oral administration of this compound led to measurable changes in plasma concentrations and biological activity. The pharmacokinetic profile showed that the R-enantiomer had lower bioavailability compared to its S counterpart but still exhibited beneficial effects on lipid metabolism .

Data Tables

| Compound | Hypolipidemic Effect (%) | Plasma Concentration (mg/ml) Day 7 |

|---|---|---|

| Racemate | 17.6 | 0.28 |

| (S)-1-(4-tert-butylphenyl) | 32.8 | 1.48 |

| (R)-1-(4-tert-butylphenyl) | 38.6 | 0.29 |

Table 1: Hypolipidemic Effects and Plasma Concentrations of (R)- and (S)-1-(4-tert-butylphenyl)ethanamine in Zucker Fatty Rats

Propiedades

IUPAC Name |

(1R)-1-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDLUBTTHIVTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427122 | |

| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511256-38-5 | |

| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.